2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
Description
Synthesis Analysis
The synthesis of this compound involves a multistep process that includes the reaction of adamantanone with aniline to form an intermediate. This intermediate is then substituted with cyclopentylamine and hydrochloride to yield the final product.Molecular Structure Analysis
The molecular structure of this compound is characterized by a complex arrangement of atoms. The InChI string, which is a textual identifier for chemical substances, for this compound isInChI=1S/C18H33NO2.ClH/c1-2-3-4-19-11-17 (20)12-21-13-18-8-14-5-15 (9-18)7-16 (6-14)10-18;/h14-17,19-20H,2-13H2,1H3;1H
. The canonical SMILES string, another type of chemical notation, is CCCCNCC (COCC12CC3CC (C1)CC (C3)C2)O.Cl
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 331.9 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 9 rotatable bonds . The exact mass and monoisotopic mass of the compound are 331.2278070 g/mol . The topological polar surface area of the compound is 41.5 Ų . The compound has 22 heavy atoms .Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(cyclohexylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c22-19(12-21-18-4-2-1-3-5-18)13-23-14-20-9-15-6-16(10-20)8-17(7-15)11-20;/h15-19,21-22H,1-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFRCQOVJPLQQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COCC23CC4CC(C2)CC(C4)C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950550 | |
Record name | 1-[(Adamantan-1-yl)methoxy]-3-(cyclohexylamino)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27866-24-6 | |
Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(Adamantan-1-yl)methoxy]-3-(cyclohexylamino)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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